Cas no 30382-18-4 (Isocoreopsin)

Isocoreopsin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-7-(b-D-glucopyranosyloxy)-2,3-dihydro-, (2S)-
- 2-(3,4-Dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-4H-1-benzopyran-4-one
- 2-(3,4-Dihydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
- Isocoreopsin
- HY-N11510
- Iso-coreopsin
- E80822
- DTXSID50952727
- 30382-18-4
- CS-0648437
- CHEBI:196634
- (2S)-2-(3,4-dihydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- BUTIN-7-O-BETA-D-GLUCOPYRANOSIDE
- Butin-7-O-beta-D-glucopyranside
- 2-(3,4-dihydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- 2-(3,4-dihydroxyphenyl)-7-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
- (2S)-2-(3,4-dihydroxyphenyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-2,3-dihydrochromen-4-one
- DA-70094
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-7-(beta-D-glucopyranosyloxy)-2,3-dihydro-, (2S)-
-
- インチ: 1S/C21H22O10/c22-8-17-18(26)19(27)20(28)21(31-17)29-10-2-3-11-13(24)7-15(30-16(11)6-10)9-1-4-12(23)14(25)5-9/h1-6,15,17-23,25-28H,7-8H2/t15-,17+,18+,19-,20+,21+/m0/s1
- InChIKey: AWENDZQUFCJISN-ZRWXNEIDSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1C=CC2C(C[C@@H](C3C=CC(=C(C=3)O)O)OC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 434.121
- どういたいしつりょう: 434.121
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 631
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 166
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.597
- ふってん: 779°C at 760 mmHg
- フラッシュポイント: 276.2°C
- 屈折率: 1.691
Isocoreopsin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-N11510-5mg |
Isocoreopsin |
30382-18-4 | 5mg |
¥9350 | 2024-07-21 | ||
Ambeed | A1674645-1mg |
(S)-2-(3,4-dihydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one |
30382-18-4 | 98% | 1mg |
$430.0 | 2024-07-28 | |
MedChemExpress | HY-N11510-1mg |
Isocoreopsin |
30382-18-4 | 1mg |
¥3100 | 2024-07-21 | ||
Ambeed | A1674645-5mg |
(S)-2-(3,4-dihydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one |
30382-18-4 | 98% | 5mg |
$1300.0 | 2024-07-28 |
Isocoreopsin 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
Isocoreopsinに関する追加情報
Isocoreopsin: A Comprehensive Overview
Isocoreopsin, also known by its CAS registry number 30382-18-4, is a compound that has garnered significant attention in recent scientific research. This compound is classified as a flavonoid, a group of naturally occurring plant metabolites known for their diverse biological activities. Flavonoids are widely studied for their potential roles in human health, particularly in the context of antioxidant, anti-inflammatory, and anticancer properties. Isocoreopsin, in particular, has been the subject of numerous studies aimed at understanding its molecular mechanisms and therapeutic applications.
The chemical structure of Isocoreopsin is characterized by a unique arrangement of aromatic rings and hydroxyl groups, which contribute to its bioactivity. Recent advancements in analytical techniques have allowed researchers to elucidate the precise structure of this compound, enabling more targeted studies on its pharmacological effects. For instance, high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the structural integrity of Isocoreopsin, ensuring the accuracy of subsequent experimental findings.
One of the most promising areas of research involving Isocoreopsin is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. A recent study published in the journal Natural Product Research highlighted the ability of Isocoreopsin to induce apoptosis in human breast cancer cells by modulating key signaling pathways such as Bcl-2 and caspase-3. These findings suggest that Isocoreopsin could serve as a novel lead compound for the development of targeted cancer therapies.
In addition to its anticancer properties, Isocoreopsin has also been investigated for its anti-inflammatory effects. Chronic inflammation is a major contributor to numerous diseases, including cardiovascular disorders, neurodegenerative conditions, and autoimmune diseases. Research conducted at the University of California has shown that Isocoreopsin inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. This anti-inflammatory activity is attributed to the compound's ability to suppress the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.
The antioxidant properties of Isocoreopsin are another area of intense research interest. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in aging and various chronic diseases. Experimental data indicate that Isocoreopsin possesses robust scavenging activity against ROS, particularly hydroxyl radicals and superoxide anions. A study published in the journal Oxidative Medicine and Cellular Longevity demonstrated that dietary supplementation with Isocoreopsin-rich extracts significantly reduced oxidative damage in animal models of diabetes mellitus.
Beyond its direct pharmacological effects, researchers are exploring the biosynthesis and metabolic pathways of Isocoreopsin strong>. Understanding how this compound is synthesized in plants could pave the way for large-scale production through metabolic engineering or synthetic biology approaches. Recent advances in transcriptomics and metabolomics have identified key enzymes involved in the biosynthesis of flavonoids, including those responsible for producing < strong >Isocoreopsin< / strong >. This knowledge could be leveraged to optimize crop plants for higher yields of this valuable compound.
In terms of applications, < strong >Isocoreopsin< / strong > holds potential across multiple industries. In the pharmaceutical sector, it could be developed into a novel drug or adjuvant therapy for cancer or inflammatory diseases. The nutraceutical industry is also exploring its use as a functional ingredient in health supplements due to its antioxidant and anti-inflammatory properties. Furthermore, cosmetics companies are investigating its potential as a natural ingredient for anti-aging products, given its ability to combat oxidative stress and reduce inflammation.
The global market for natural products like< strong > Isocoreopsin< / strong > is growing rapidly due to increasing consumer demand for plant-based remedies and functional foods. According to market analysis reports, the flavonoid market is projected to reach over $1 billion by 2030, driven by ongoing research into their health benefits and regulatory approvals for new applications.
Looking ahead,< strong > Isocoreopsin< / strong > represents a compelling candidate for further exploration across multiple research domains.< br />30382-18-4 (Isocoreopsin) 関連製品
- 2138426-37-4(2-Butanone, 4-[(cyclopropylmethyl)amino]-)
- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)
- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)
- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)
- 2171352-14-8(2-{2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)
- 1893221-28-7(1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine)
- 1227490-24-5(5,6-Di(pyridin-3-yl)picolinaldehyde)
- 1797958-87-2(2-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methylpyridine)
- 1223740-55-3(3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )
- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)
